Heptyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7155-12-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
heptyl benzoate |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI Key |
UMFTYCUYCNMERS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Heptyl Benzoate Formation
Classical and Modified Esterification Protocols for Heptyl Benzoate (B1203000) Synthesis
The direct esterification of a carboxylic acid with an alcohol remains a fundamental transformation in organic synthesis. For heptyl benzoate, this involves the reaction between benzoic acid and n-heptanol.
Optimization Strategies for Fischer-Type Esterification of this compound
Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and strategies to drive it towards the product side are crucial for achieving high yields.
Key optimization parameters for the Fischer esterification of this compound include:
Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are traditional catalysts. amazonaws.comgoogle.com The development of solid acid catalysts is a key area of improvement, aiming to reduce corrosion and simplify catalyst removal. mdpi.com
Reactant Ratio: Using an excess of one reactant, typically the less expensive n-heptanol, can shift the equilibrium to favor ester formation. An alcohol-to-acid molar ratio of 10 has been utilized in studies on similar benzoate esters to maximize conversion. dergipark.org.tr
Water Removal: The removal of water, a byproduct of the reaction, is the most effective way to drive the equilibrium forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane (B81311). google.com
Temperature: Reaction temperature affects the rate of esterification. For the synthesis of p-hydroxy n-heptyl benzoate, a related compound, the reactants are refluxed for several hours. amazonaws.com However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol. Optimization often involves finding the highest possible temperature that does not cause significant byproduct formation. usm.my
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a superior heating method that can dramatically reduce reaction times and often increase product yields compared to conventional heating. usm.my For reactions in sealed vessels where solvents can be heated above their boiling points, reaction rates are significantly accelerated. usm.my
Table 1: Optimization Parameters in Fischer-Type Esterification for Benzoate Esters
| Parameter | Condition | Rationale | Finding/Outcome |
|---|---|---|---|
| Catalyst | Sulfuric Acid amazonaws.com, Solid Acids mdpi.com | Provides the necessary protons to activate the carbonyl group of the carboxylic acid. | Solid acids offer easier separation and recyclability compared to corrosive mineral acids. mdpi.com |
| Reactant Ratio | Excess Alcohol (e.g., 10:1 alcohol:acid) dergipark.org.tr | Shifts equilibrium towards product formation (Le Chatelier's principle). | High conversions of benzoic acid have been achieved with excess alcohol. dergipark.org.tr |
| Temperature | 75°C to 130°C dergipark.org.trusm.my | Increases reaction rate. | Higher temperatures generally lead to higher conversion rates, but must be balanced against potential side reactions. usm.my |
| Water Removal | Azeotropic Distillation (e.g., with Toluene) google.com | Removes a product to drive the equilibrium towards completion. | Essential for achieving high yields in equilibrium-limited reactions. |
| Heating Method | Microwave Irradiation usm.my | Accelerates reaction rates through efficient energy transfer. | Can reduce reaction times from hours to minutes and improve yields. usm.my |
Utility of Steglich Esterification and Related Coupling Agents in this compound Synthesis
For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, milder methods are required. The Steglich esterification is a powerful alternative that allows the formation of esters under neutral conditions at room temperature. organic-chemistry.orgyoutube.com This method is particularly useful for sterically hindered alcohols or acid-labile substrates. organic-chemistry.org
The core of this method involves the use of a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). google.cominpressco.com
The mechanism proceeds as follows:
The carboxylic acid (benzoic acid) adds to DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
DMAP, acting as a superior acyl transfer agent, reacts with the O-acylisourea to form a reactive acylpyridinium salt. organic-chemistry.org This intermediate is less prone to the side reaction of N-acylurea formation that can occur if the alcohol is not reactive enough. organic-chemistry.org
The alcohol (n-heptanol) then attacks the activated acylpyridinium salt, forming the desired ester (this compound) and regenerating the DMAP catalyst. organic-chemistry.org
The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration. youtube.com
This methodology has been successfully applied to synthesize complex benzoate esters, such as p-(p'-n-alkoxy benzoyloxy) n-heptyl benzoates, where p-n-alkoxy benzoic acids were condensed with p-hydroxy n-heptyl benzoates using the DCC/DMAP system. amazonaws.com
Novel Catalytic Systems in this compound Synthesis
The quest for more efficient, selective, and environmentally friendly synthetic routes has driven the development of novel catalytic systems. These systems offer alternatives to traditional methods, often providing higher yields under milder conditions.
Homogeneous Catalysis for Selective this compound Formation
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. While classical acid catalysis is a form of homogeneous catalysis, modern approaches utilize metal-ligand complexes that can offer superior activity and selectivity.
Manganese-based pincer complexes have been developed for the dehydrogenative coupling of alcohols to form esters. google.com This process represents an atom-economical route where two alcohol molecules are coupled, one being oxidized to an aldehyde and then to a carboxylic acid equivalent, which then esterifies the second alcohol molecule, with hydrogen gas as the only byproduct. Such catalysts have also been shown to be effective in the hydrogenation of esters like methyl benzoate and benzyl (B1604629) benzoate to alcohols. google.com
Gold complexes have also been explored for activating alkynes and other functionalities, but their use in simple esterification is less common. acs.org However, the principles of Lewis acidic activation by metal complexes are broadly applicable. Zirconium complexes have been demonstrated to be effective, moisture-tolerant catalysts for the esterification of a range of carboxylic acids and alcohols, yielding products like 2-phenylethyl benzoate in good yields. acs.org
Heterogeneous Catalysis and Supported Catalysts in Green Synthesis of this compound
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to the principles of green chemistry. fzgxjckxxb.comtmv.ac.in Their primary advantage is the ease of separation from the reaction mixture, allowing for simple product purification and catalyst recycling. mdpi.com This eliminates the need for corrosive and polluting mineral acids used in traditional Fischer esterification. mdpi.com
For benzoate ester synthesis, several types of solid acid catalysts have been investigated:
Ion-Exchange Resins: Sulfonic acid group-modified ion-exchange resins, such as Amberlyst-15, have been used as effective solid acid catalysts. dergipark.org.trresearchgate.net They have been shown to be effective in synthesizing Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a complex benzoate derivative, with yields reaching 85% and good recyclability. researchgate.net
Supported Metal Oxides: Iron-supported zirconium/titanium solid acid catalysts have demonstrated activity comparable to sulfuric acid in the synthesis of methyl benzoate. mdpi.com These catalysts are easily recycled and can be reused, positioning them as a viable industrial replacement for sulfuric acid. mdpi.com
Hydrophobic Solid Acids: A significant challenge in esterification is that the water produced can deactivate the active sites of solid catalysts. mdpi.com Novel magnetically-recoverable solid acid catalysts have been designed with a hydrophobic layer (e.g., by incorporating octyl groups) to protect the sulfonic acid active sites from water poisoning. This approach has shown superior reactivity and reusability in esterification reactions. mdpi.com
Table 2: Comparison of Heterogeneous Catalysts in Benzoate Ester Synthesis
| Catalyst Type | Example Catalyst | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Ion-Exchange Resin | Sulfonic acid-modified resin | Diethylamino hydroxybenzoic acid + Hexanol | 85% yield of DHHB; catalyst reusable for over 10 cycles. | researchgate.net |
| Mixed Metal Oxide | Iron-supported Zr/Ti solid acid | Benzoic acid + Methanol (B129727) | Comparable activity to H₂SO₄; catalyst is easily recycled. | mdpi.com |
| Deep Eutectic Solvent | Choline chloride:Urea | Benzoic acid + various alcohols | Showed highest catalytic activity among catalysts tested; up to 88% conversion. | dergipark.org.tr |
| Hydrophobic Solid Acid | Fe₃O₄@SiO₂-Oc&PrSO₃H | Acetic acid + Ethanol | Hydrophobic layer prevents water poisoning, enhancing reusability and activity. | mdpi.com |
Biocatalytic and Enzymatic Approaches for this compound Esterification
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions, aligning perfectly with the goals of green chemistry. mdpi.comnih.gov Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are particularly well-suited for ester synthesis and are the most studied biocatalysts for these reactions. mdpi.comrsc.org
The synthesis of this compound has been successfully achieved using immobilized lipases. Immobilization enhances enzyme stability and allows for easy recovery and reuse, which is crucial for economic viability. rsc.orgresearchgate.net
Candida antarctica Lipase (B570770) B (CALB): This is one of the most effective and widely used lipases in biocatalysis. The commercial immobilized form, Novozym-435, has been used to synthesize a variety of n-heptyl esters, including this compound, from the corresponding benzoic acids. researchgate.netresearchgate.net Research has shown that direct esterification of benzoic acid with n-heptanol is more favorable than the transesterification of methyl benzoate. researchgate.netresearchgate.net Using cyclohexane as the solvent, excellent yields (up to 100%) have been achieved at 80°C in 20-24 hours. researchgate.net
Optimization with Response Surface Methodology (RSM): Statistical methods like RSM are employed to efficiently optimize reaction parameters such as enzyme concentration, temperature, and substrate molar ratios to maximize ester conversion. researchgate.netnih.govresearchgate.net This approach minimizes the number of experiments required while providing insight into the interactions between variables. researchgate.net
Table 3: Biocatalytic Synthesis of Heptyl Benzoates Using Candida antarctica Lipase B (Novozym-435)
| Substrate (Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Cyclohexane | 80 | 24 | 100 | researchgate.net |
| 4-Methylbenzoic Acid | Cyclohexane | 80 | 20 | 100 | researchgate.net |
| 4-Methoxybenzoic Acid | Cyclohexane | 80 | 24 | 100 | researchgate.net |
| 4-Chlorobenzoic Acid | Cyclohexane | 80 | 20 | 85 | researchgate.net |
Emerging and Advanced Synthetic Techniques
The synthesis of this compound, a key ester in various industrial applications, has traditionally relied on conventional methods such as Fischer esterification. However, recent advancements have focused on process intensification techniques that offer enhanced reaction kinetics, improved yields, and more sustainable profiles. These emerging methods include microwave-assisted synthesis, ultrasound-promoted pathways, and continuous production using flow chemistry.
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This efficiency can dramatically reduce reaction times and often leads to cleaner reactions with fewer byproducts. researchgate.net
In the context of this compound synthesis, microwave irradiation accelerates the esterification of benzoic acid and heptanol (B41253). The polar nature of the alcohol and the carboxylic acid allows for efficient absorption of microwave energy. This rapid heating overcomes the activation energy barrier more quickly than traditional oil baths. researchgate.net Research on similar esterifications, such as the synthesis of heptyl butanoate, has shown that microwave irradiation leads to significantly higher conversion yields compared to conventional heating methods under the same time constraints. researchgate.net A study on the microwave-assisted synthesis of ZnO nanoparticles from zinc acetate (B1210297) and benzyl alcohol also highlighted that microwave heating increased the rate constants for the associated esterification reaction by an order of magnitude. nih.gov This enhancement is attributed to faster production of the necessary monomer for particle formation, a principle applicable to the formation of the ester molecule itself. nih.gov
The key advantages of this technique are a drastic reduction in reaction time—often from hours to minutes—and improved energy efficiency. researchgate.netresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification (Illustrative Data) This table illustrates typical improvements seen in esterifications when switching from conventional heating to microwave irradiation, based on findings for similar reactions.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 6-12 hours) | Minutes (e.g., 10-30 min) |
| Reaction Temperature | Dependent on solvent reflux | Precisely controlled, rapid heating |
| Yield | Moderate to Good | Good to Excellent |
| Byproduct Formation | Often higher due to prolonged heating | Minimized due to shorter reaction time researchgate.net |
Ultrasound-Promoted Synthetic Pathways for this compound
Sonochemistry, the application of ultrasound to chemical reactions, provides another advanced method for synthesizing this compound. The phenomenon responsible for enhanced reaction rates is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. researchgate.net
In the esterification process to form this compound, which is often a heterogeneous or biphasic system (especially during water removal), ultrasound offers several benefits:
Enhanced Mass Transfer: The mechanical effects of cavitation improve mixing and increase the surface area of contact between the immiscible reactants (e.g., the alcohol/acid phase and any heterogeneous catalyst or separated water).
Increased Reaction Rates: The localized high temperatures accelerate the chemical reaction at the molecular level.
Studies on various ultrasound-promoted reactions, including the synthesis of Hantzsch esters and other heterocyclic compounds, have consistently shown significantly reduced reaction times and increased yields compared to silent (non-sonicated) conditions. nih.govresearchgate.net For instance, in one study, optimizing the ultrasonic irradiation power led to a higher yield in a shorter time, demonstrating a direct synergistic effect between the catalyst and the ultrasonic waves. nih.gov A kinetic study on the synthesis of a benzimidazole (B57391) derivative found that a reaction reached 90% yield in 30 minutes with sonication, whereas the control method required 72 hours to achieve a 70% yield under the same thermal conditions. nih.gov These findings suggest that an ultrasound-promoted pathway for this compound would be similarly efficient.
Flow Chemistry Applications for Continuous this compound Production
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production to a continuous manufacturing model. In this setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. nih.gov This technology is particularly advantageous for the large-scale, safe, and efficient production of chemicals like this compound. contractpharma.comd-nb.info
The application of flow chemistry to this compound synthesis would involve continuously feeding benzoic acid, heptanol, and a catalyst (which could be a homogeneous acid or a solid, packed-bed catalyst) into a heated reactor coil. The product stream would then emerge continuously for purification.
Key benefits of this approach include:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely precise temperature control, preventing hotspots and the formation of byproducts. contractpharma.com
Enhanced Safety: Potentially hazardous reactions can be conducted safely as the total volume of reactive material within the reactor at any given time is very small. contractpharma.com
Scalability and Automation: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel). rsc.org The entire process can be automated for consistent quality and reduced operational costs. rsc.org
Flow chemistry has been successfully applied to numerous reaction types, including high-temperature reactions and those involving heterogeneous catalysts, both of which are relevant to esterification. asymchem.com This makes it a highly viable and efficient platform for the continuous industrial production of this compound.
Detailed Reaction Kinetics and Mechanistic Pathways
Understanding the kinetics and mechanism of this compound formation is crucial for optimizing reaction conditions and catalyst design. The most common route, Fischer esterification, involves a series of equilibrium steps.
Elucidation of Rate-Determining Steps in Esterification Mechanisms
The Fischer esterification mechanism proceeds through several reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carboxylic acid (benzoic acid) is protonated by a strong acid catalyst, which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.comnumberanalytics.com
Nucleophilic Attack: The alcohol (heptanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination: A molecule of water is eliminated from the intermediate, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product (this compound). byjus.com
Spectroscopic and Computational Analysis of Transition States
Modern analytical techniques allow for a deeper understanding of the reaction pathway, including the transient species involved.
Spectroscopic Analysis: Techniques like in-situ Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring the reaction kinetics in real-time. solubilityofthings.com For this compound synthesis, FT-IR can track the disappearance of the broad O-H stretch of benzoic acid and the appearance of the characteristic C=O stretch of the ester. NMR spectroscopy can be used to quantify the concentration of reactants, intermediates, and products over time, allowing for the determination of reaction rate constants.
Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms and analyzing the high-energy, short-lived transition states that are impossible to observe directly. solubilityofthings.comresearchgate.net For the esterification of benzoic acid with heptanol, computational models can be used to:
Calculate the energy profile of the entire reaction pathway.
Determine the structures and energies of the tetrahedral intermediates and the transition states leading to their formation and collapse. researchgate.net
Visualize the bonding changes that occur during the reaction, such as the partial bond formation between the heptanol oxygen and the carbonyl carbon in the transition state for the nucleophilic attack. solubilityofthings.com
By comparing the calculated activation energies for different steps, the rate-determining step can be theoretically confirmed. For instance, a computational study of a titanium-catalyzed esterification reaction successfully modeled the transition states for both the esterification and the competing hydrolysis reaction, providing deep mechanistic insight. researchgate.net Such analyses provide a molecular-level understanding that is essential for the rational design of more efficient catalysts and processes for this compound synthesis.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling has been a foundational technique in elucidating the mechanism of esterification reactions, including the formation of this compound from benzoic acid and heptanol. These studies provide definitive evidence for the specific bond cleavage and formation events that occur during the reaction, confirming the widely accepted nucleophilic acyl substitution pathway. The most common method for this analysis is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. mygreenlab.orgmasterorganicchemistry.com
The central question in the esterification mechanism is whether the new ester oxygen atom originates from the alcohol or the carboxylic acid. This is determined by identifying which C–O bond breaks: the acyl–oxygen bond (C–OH) of the carboxylic acid or the alkyl–oxygen bond (O–H) of the alcohol. pressbooks.pub Two possible pathways exist:
Acyl-Oxygen Cleavage: The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. In this scenario, the hydroxyl group (–OH) from the carboxylic acid is ultimately eliminated as water.
Alkyl-Oxygen Cleavage: The carboxylic acid's oxygen atom attacks the alkyl carbon of the alcohol. This would involve the breaking of the C-O bond in the alcohol.
To distinguish between these pathways, isotopic labeling experiments are employed, most commonly using the heavy oxygen isotope, oxygen-18 (¹⁸O). libretexts.org By selectively labeling one of the reactants (either the carboxylic acid or the alcohol) with ¹⁸O and then analyzing the distribution of the isotope in the products (the ester and water), the reaction mechanism can be unequivocally determined. libretexts.orgucoz.com
For the synthesis of this compound, a typical isotopic labeling experiment would involve the reaction of benzoic acid with ¹⁸O-labeled heptanol in the presence of an acid catalyst. pressbooks.publibretexts.org Following the reaction, the resulting this compound and water are isolated and analyzed, for example by mass spectrometry, to locate the position of the ¹⁸O label.
Experimental findings from analogous esterification reactions consistently show that when the alcohol is labeled with ¹⁸O, the isotope is incorporated exclusively into the ester product, while the water formed contains only the natural abundance ¹⁶O isotope. pressbooks.pubrsc.orglibretexts.org Conversely, if the carboxylic acid were labeled on its hydroxyl oxygen, the ¹⁸O isotope would be found in the water byproduct.
These results provide conclusive evidence for the acyl-oxygen cleavage mechanism in Fischer esterification. mygreenlab.orgpressbooks.pub The heptanol molecule attacks the protonated carbonyl group of the benzoic acid, leading to a tetrahedral intermediate. masterorganicchemistry.compearson.com Subsequent proton transfer and elimination of a water molecule (formed from the hydroxyl group of the carboxylic acid) yields the final ester, this compound. masterorganicchemistry.compearson.com The oxygen atom from the heptanol remains bonded to the heptyl group and becomes the ester's ether-like oxygen. libretexts.org
The data from these experiments robustly support the nucleophilic acyl substitution pathway as the operative mechanism for the formation of this compound and other esters via the Fischer esterification. mygreenlab.orgucoz.com
Table 1: Isotopic Labeling Experiment for this compound Formation
This table outlines the expected setup and results of an isotopic labeling experiment designed to confirm the mechanism of this compound synthesis. The findings are based on well-established principles of Fischer esterification. pressbooks.publibretexts.org
| Experimental Component | Details | Expected Outcome | Mechanistic Confirmation |
| Labeled Reactant | Heptanol enriched with the ¹⁸O isotope (Heptan-¹⁸O-H) | - | The source of the nucleophilic oxygen is tagged. |
| Unlabeled Reactant | Benzoic Acid with natural abundance ¹⁶O | - | The source of the acyl group is untagged. |
| Reaction | Acid-catalyzed esterification (Fischer) | Heptyl-¹⁸O-benzoate + H₂¹⁶O | The reaction proceeds to form the ester and water. |
| Product Analysis | Mass spectrometry or other isotopic analysis of products | The ¹⁸O label is found exclusively in the this compound. The water byproduct contains only ¹⁶O. pressbooks.publibretexts.org | Confirms that the C–OH bond of benzoic acid is broken and the ¹⁸O–H bond of heptanol is broken. This supports the acyl-oxygen cleavage mechanism. pressbooks.pub |
Sophisticated Spectroscopic and Chromatographic Characterization of Heptyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of heptyl benzoate (B1203000). Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom. In a study, the ¹H NMR spectrum of a related compound, 7,7,7-trifluoroheptyl benzoate, showed distinct multiplets for the aromatic protons between δ 8.06-7.43 ppm and a triplet for the methylene (B1212753) protons adjacent to the ester oxygen at δ 4.34 ppm. rsc.org For 4-isothiocyanatophenyl 4-heptylbenzoate, the heptyl chain protons resonate between δ 1.6 – 0.9 ppm, while the ester methylene protons appear at δ 4.3 ppm. vulcanchem.com
The ¹³C NMR spectrum is equally informative. For instance, in 4-ethylthis compound, the carbonyl carbon of the ester group appears at δ 167.79 ppm, while the aromatic carbons resonate between δ 128.81-132.45 ppm. The aliphatic carbons of the heptyl chain show signals at various chemical shifts, with the terminal methyl group appearing at δ 14.7 ppm.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR signals of this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It is instrumental in tracing the connectivity of the protons along the heptyl chain and within the benzene (B151609) ring. sdsu.educam.ac.uk A typical COSY spectrum would show cross-peaks connecting adjacent methylene groups in the heptyl chain, confirming their sequence.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, which is crucial for assigning the ¹³C NMR spectrum. github.io For example, the proton signal of the methylene group adjacent to the ester oxygen would correlate with the corresponding carbon signal around δ 68 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is particularly powerful for connecting different parts of the molecule, such as linking the protons of the heptyl chain to the carbonyl carbon of the benzoate group and the aromatic protons to the ester carbonyl and other aromatic carbons. acs.org
A comprehensive 2D NMR analysis would allow for the complete and unambiguous assignment of all proton and carbon signals of this compound, solidifying its structural determination.
Solid-state NMR (ssNMR), particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, provides valuable insights into the structure of this compound in its solid form. This method can reveal information about polymorphism (the existence of different crystal structures) and conformational variations that are not observable in solution NMR. tandfonline.comacs.orgoup.com
Studies on related phenyl benzoate compounds have demonstrated that ssNMR can detect conformational and crystallographic effects. tandfonline.com For instance, the chemical shifts of aromatic and aliphatic carbons can vary depending on the molecular packing and conformation in the crystal lattice. tandfonline.comcapes.gov.br For molecules with longer alkyl chains, like the heptyl group in this compound, conformational effects are more pronounced. tandfonline.com By comparing solid-state and solution NMR spectra, differences in molecular conformation between the two states can be identified.
2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignments
Advanced Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation patterns of this compound, further confirming its identity.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. libretexts.org This technique is crucial for understanding the fragmentation pathways of this compound. researchgate.net In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide detailed structural information. For benzoate esters, common fragmentation pathways include the loss of the alkoxy radical and McLafferty rearrangements. researchgate.net For example, in many phthalate (B1215562) esters, a characteristic fragment ion at m/z 149 is often observed, corresponding to the phthalic anhydride (B1165640) ion. mdpi.com Similar characteristic fragmentation patterns would be expected for this compound, allowing for its unambiguous identification in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comnih.gov This high accuracy allows for the determination of the elemental composition of this compound with a high degree of confidence. For instance, HRMS can easily distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov The accurate mass measurement of the molecular ion of this compound would provide strong evidence for its chemical formula, C₁₄H₂₀O₂. nih.gov This technique is particularly valuable for confirming the identity of a synthesized compound or for identifying it in a complex sample matrix. researchgate.netcore.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. plus.ac.at
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. A strong absorption band around 1720-1728 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester linkage typically appear in the region of 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the heptyl group appears just below 3000 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. plus.ac.at While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. plus.ac.at This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For aromatic esters, Raman spectroscopy can provide valuable information about the skeletal vibrations of the benzene ring and the conformation of the molecule. researchgate.netresearchgate.net
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and offering insights into its molecular structure.
Table of Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Signals/Bands | Reference |
| ¹H NMR | 7,7,7-Trifluorothis compound | Aromatic H: δ 8.06-7.43 ppm; -CH₂-O-: δ 4.34 ppm (t) | rsc.org |
| 4-Isothiocyanatophenyl 4-heptylbenzoate | Heptyl H: δ 1.6-0.9 ppm; -CH₂-O-: δ 4.3 ppm | vulcanchem.com | |
| ¹³C NMR | 4-Ethylthis compound | C=O: δ 167.79 ppm; Aromatic C: δ 128.81-132.45 ppm; -CH₃: δ 14.7 ppm | |
| IR | 4-Ethylthis compound | C=O stretch: 1728 cm⁻¹; C-H stretch (aliphatic): 2925 cm⁻¹ | |
| 4-Isothiocyanatophenyl 4-heptylbenzoate | C=O stretch: 1720 cm⁻¹; C-O-C stretch: 1250 cm⁻¹ | vulcanchem.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Intermolecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.
The most prominent feature in the FTIR spectrum of a benzoate ester like this compound is the carbonyl (C=O) stretching vibration of the ester group. libretexts.org This band typically appears as a strong, sharp peak in the region of 1720-1740 cm⁻¹. The exact position of this peak can be influenced by the electronic environment of the molecule. Another significant region is the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the 1300-1100 cm⁻¹ range.
The aromatic benzene ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are typically observed just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations produce a series of peaks in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, appear in the 900-650 cm⁻¹ range.
The aliphatic heptyl chain also contributes to the FTIR spectrum. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are found in the 2850-2960 cm⁻¹ region. The corresponding C-H bending (scissoring and rocking) vibrations of the alkyl chain typically appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.
Analysis of intermolecular interactions, such as hydrogen bonding, can also be performed using FTIR. While this compound itself does not have strong hydrogen bond donors, in mixtures with other compounds like p-n-alkyl benzoic acid and heptyl p-hydroxy benzoate, shifts in the O-H and C=O stretching frequencies can indicate the formation of intermolecular hydrogen bonds. researchgate.net For instance, the formation of a hydrogen bond typically causes a broadening and a shift to lower wavenumbers of the stretching frequency of the involved functional groups.
A summary of the expected FTIR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ester) | C=O Stretch | 1720-1740 |
| Ester Linkage | C-O Stretch | 1300-1100 |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600-1450 | |
| C-H Bend (out-of-plane) | 900-650 | |
| Alkyl Chain (Heptyl) | C-H Stretch | 2850-2960 |
| C-H Bend | ~1465 and ~720 |
Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies
Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information about the molecular structure of this compound. This technique measures the inelastic scattering of monochromatic light, which results in a "fingerprint" spectrum of a molecule's vibrational modes. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the hydrocarbon backbone and the aromatic ring of this compound.
The Raman spectrum of this compound would exhibit characteristic peaks corresponding to its various functional groups. The aromatic ring vibrations are typically strong in Raman spectra. The C=C stretching vibrations of the benzene ring usually appear as sharp, intense peaks in the 1580-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are also observable around 3060 cm⁻¹.
The aliphatic heptyl chain gives rise to a series of bands corresponding to C-C stretching and CH₂/CH₃ bending modes. The C-H stretching region (2800-3000 cm⁻¹) can provide detailed information about the conformation of the alkyl chain. The relative intensities of the symmetric and asymmetric methylene C-H stretching modes can be indicative of the degree of trans and gauche conformations in the heptyl chain. nih.gov This makes Raman spectroscopy a powerful tool for conformational studies of flexible molecules like this compound in different physical states (e.g., liquid vs. solid) or environments.
The carbonyl (C=O) stretch of the ester group, while very strong in the FTIR spectrum, is typically weaker in the Raman spectrum. However, it can still be observed in the 1720-1740 cm⁻¹ range.
A key application of Raman spectroscopy is in the detailed analysis of molecular structure and conformation. For similar molecules, theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict Raman spectra and assign vibrational modes. researchgate.netnih.gov Such studies on phenyl benzoate, a related molecule, have shown that the torsional motions around the Ph-O and Ph-C bonds can be investigated, providing insights into the molecule's conformational flexibility. nih.gov A similar approach could be applied to this compound to understand the rotational freedom of its constituent parts.
Key Raman bands for the analysis of this compound are summarized below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | C=C Stretch | 1580-1620 |
| C-H Stretch | ~3060 | |
| Alkyl Chain (Heptyl) | C-H Stretch | 2800-3000 |
| C-C Stretch | 800-1200 | |
| Carbonyl (Ester) | C=O Stretch | 1720-1740 |
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of a substance allows it to diffract an incident X-ray beam in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). Subsequent refinement of the data allows for the determination of the atomic coordinates of each atom in the molecule, thus revealing its absolute structure.
A hypothetical table of crystallographic data that could be obtained for this compound from an SC-XRD experiment is shown below.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. units.it Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. This makes it a highly practical tool for routine analysis and quality control. marshall.edu
In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram consists of a series of peaks, where the position and intensity of each peak are characteristic of the crystalline structure of the substance. This pattern serves as a unique "fingerprint" for a given crystalline phase.
For this compound, a PXRD analysis would be instrumental in identifying its crystalline form and assessing its purity. If multiple crystalline forms (polymorphs) of this compound exist, PXRD would be the primary method to distinguish between them, as each polymorph would produce a distinct diffraction pattern. units.it
While a specific, published powder diffraction pattern for this compound is not available, the methodology is well-established. For instance, PXRD has been used to study the crystallinity of related compounds like methyl-p-hydroxybenzoate, where sharp, well-defined peaks in the diffraction pattern indicated good crystallinity. rsc.org The technique is also widely used in the analysis of liquid crystalline phases of other benzoate derivatives. researchgate.netresearchgate.net
The data obtained from a PXRD experiment is typically presented as a plot of intensity versus 2θ. From the peak positions, the d-spacings (the distance between parallel planes of atoms) can be calculated using Bragg's Law. This information can then be used to determine the unit cell parameters of the crystal.
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a volatile to semi-volatile compound like this compound, gas chromatography is a particularly suitable method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.edu It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.
In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their boiling points and their interactions with the stationary phase coating the inside of the column. As each component elutes from the column at a specific retention time, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting parent ion and fragment ions are then measured. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the confident identification of the compound by comparison to spectral libraries such as those from NIST. ijhsr.org
For this compound, GC-MS analysis provides both its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum. The NIST Chemistry WebBook provides mass spectral data for n-heptyl benzoate. nist.gov The mass spectrum of 2-heptyl benzoate shows a prominent peak for the benzoyl cation at m/z 105, which is a common fragment for benzoate esters. nih.gov Other significant fragments would result from the cleavage of the heptyl chain.
The Kovats retention index (RI) is another important parameter obtained from GC analysis that aids in the identification of compounds. The RI normalizes retention times relative to those of n-alkanes, making it more robust across different instruments and conditions. For 2-heptyl benzoate, experimental Kovats retention indices on a standard non-polar column are reported to be around 1562. nih.gov
A summary of the expected GC-MS data for an isomer of this compound is provided in the table below.
| Parameter | Value (for 2-Heptyl benzoate) | Reference |
| Molecular Formula | C₁₄H₂₀O₂ | nih.gov |
| Molecular Weight | 220.31 g/mol | nih.gov |
| Kovats Retention Index (Standard non-polar) | 1562 | nih.gov |
| Major Mass Spectral Peaks (m/z) | 105, 77, 123 | nih.gov |
The fragmentation pattern of benzoate esters in GC-MS is well-understood. The primary fragmentation involves the formation of the stable benzoyl cation (m/z 105). Further fragmentation of the benzene ring can lead to the phenyl cation (m/z 77). The fragmentation of the alkyl chain can also produce a series of characteristic ions. This detailed fragmentation analysis allows for the unambiguous identification of this compound and its isomers in complex samples. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical and chemical industries for establishing the purity and characterizing the impurity profile of substances such as this compound. researchgate.netnih.gov Its precision, sensitivity, and versatility make it an indispensable tool for quality control and regulatory compliance. biomedres.us The most common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. chromatographyonline.com
Purity Assessment
The primary goal of purity assessment by HPLC is to separate the main compound from any contaminants. nih.gov For this compound, this involves developing a chromatographic method that yields a sharp, symmetrical peak for the ester, well-resolved from peaks corresponding to any impurities. Purity is typically quantified using an area percent calculation, where the peak area of the analyte is expressed as a percentage of the total area of all peaks in the chromatogram. vwr.com Analytical standards for related compounds often specify a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com
Impurity Profiling
Impurity profiling is a more detailed process that involves the identification, quantification, and characterization of each impurity present in a substance. chromatographyonline.com Impurities can originate from various stages, including synthesis, purification, and storage, and may include unreacted starting materials, intermediates, by-products, or degradation products. nih.gov
For this compound, which is synthesized from benzoic acid and heptanol (B41253), potential process-related impurities could include:
Benzoic Acid: Unreacted starting material.
Heptanol: Unreacted alcohol.
Side-reaction products: Compounds formed through unintended alternative reaction pathways.
Degradation products: Impurities formed due to exposure to heat, light, or other environmental factors during storage.
Developing a stability-indicating HPLC method is crucial; this is a validated analytical procedure that can accurately separate the drug substance from its degradation products, ensuring the method can monitor the stability of the compound over time. nih.govmdpi.com
Detailed Research Findings
While specific validated HPLC methods for the impurity profiling of this compound are not extensively detailed in publicly available literature, the principles are well-established through research on similar benzoate esters and other pharmaceutical compounds. Method development for impurity profiling is a systematic process. chromatographyonline.com It often begins with screening various columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (typically mixtures of acetonitrile (B52724) or methanol (B129727) and water or a buffer) to find conditions that provide the best separation (resolution) between the main peak and all impurity peaks. researchgate.netvscht.cz
The specificity of the method is a critical parameter, ensuring that the analytical signal is unambiguously attributable to the compound of interest without interference from impurities or other matrix components. nih.gov Validation according to International Council on Harmonisation (ICH) guidelines confirms that the analytical method is accurate, precise, linear, and robust for its intended purpose of quantifying impurities.
The following table represents a typical set of starting parameters for developing an RP-HPLC method for a benzoate ester like this compound, based on methods used for structurally related compounds. nih.govresearchgate.net
Table 1: Representative RP-HPLC Method Parameters for Analysis of Benzoate Esters
| Parameter | Specification | Purpose |
| Chromatographic System | High-Performance Liquid Chromatograph with UV Detector | Standard equipment for this type of analysis. researchgate.net |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A common reversed-phase column providing good retention and separation for moderately nonpolar compounds. nih.govresearchgate.net |
| Mobile Phase | A: Water (pH adjusted with acid, e.g., phosphoric acid) B: Acetonitrile or Methanol | Acetonitrile and methanol are common organic solvents in RP-HPLC. A gradient elution (varying the ratio of A and B over time) is often used to separate compounds with a range of polarities. nih.govvscht.cz |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. researchgate.net |
| Detection Wavelength | UV at 230 nm or 254 nm | Benzoate esters exhibit strong UV absorbance around these wavelengths, allowing for sensitive detection. researchgate.net |
| Column Temperature | 30 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. researchgate.net |
Computational and Theoretical Investigations of Heptyl Benzoate
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical methods are fundamental in predicting the intrinsic properties of heptyl benzoate (B1203000), including its electron distribution and reactivity, independent of environmental factors. These calculations offer a microscopic view of the molecule's characteristics.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For benzoate esters, DFT calculations, particularly using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. epa.govnih.gov These studies on related molecules like phenyl benzoate show that methods such as B3LYP and B3PW91, when combined with basis sets that include diffuse functions (e.g., 6-31+G*), provide geometric data in good agreement with experimental findings. nih.gov
DFT is also used to calculate key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For instance, in studies of various ionic liquids containing benzoate anions, DFT has been used to calculate these orbital energies to predict molecular stability and reactivity. researchgate.net Similar calculations on anthraquinone (B42736) dyes with benzoate-like structures show that variations in HOMO and LUMO energies directly correlate with the molecule's color and redox stability. acs.org These principles are directly applicable to understanding the electronic behavior of heptyl benzoate.
Global chemical reactivity descriptors, which provide a quantitative measure of reactivity, can also be derived from DFT calculations. epa.govresearchgate.net These descriptors include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.net
The table below summarizes typical computational methods and basis sets used for studying benzoate-related compounds, which are analogous to those applied to this compound.
| Computational Method | Basis Set | Properties Investigated | Reference Compound(s) |
| DFT (B3LYP, B3PW91) | 6-31G* to 6-311++G** | Molecular structure, vibrational frequencies, dipole moment | Phenyl benzoate nih.gov |
| DFT (B3LYP) | 6-31G(d,p) | Optimized molecular structure, NMR chemical shifts, NLO properties | (E)-methyl-4-[(2-phenylhydrazono) methyl]benzoate epa.gov |
| DFT (B3LYP, UCAM-B3LYP) | 6-311++G(2d,2p) | Reaction pathways, transition states, rate constants | Benzoate anion + OH radical oalib.com |
| DFT (BP86) | def-TZ2P | Reaction mechanisms, transition state geometries, activation energies | This compound researchgate.net |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide high-accuracy predictions for molecular energies and spectroscopic data. nih.gov
For phenyl benzoate, a model for this compound, MP2 calculations with basis sets like 6-311++G** have been shown to yield excellent agreement with experimental geometric data. nih.gov Ab initio calculations have also been successfully applied to other alkyl benzoates. For example, studies on p-cyanophenyl p-(n-alkyl)benzoates, including the heptyl variant, used ab initio methods with an STO-3G basis set to identify multiple possible conformers, providing evidence for molecular changes that align with differential scanning calorimetry (DSC) measurements. acs.org These methods are crucial for accurately predicting the subtle energy differences between various molecular conformations and for interpreting vibrational spectra (IR and Raman), as demonstrated in the detailed analysis of phenyl benzoate. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions between molecules. mdpi.com These simulations are essential for understanding how this compound behaves in a condensed phase, such as in a solution or as part of a larger assembly.
Solvent Effects on this compound Conformation and Aggregation
The solvent environment can significantly influence the behavior of solute molecules by altering their conformation, stability, and reaction rates. numberanalytics.comnih.gov For molecules containing hydrogen-bonding groups, like related hydroxy-substituted benzoates, the nature of the solvent is particularly important. Studies on diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a structurally similar UV absorber, show that its photophysical properties are linked to whether it can form hydrogen bonds with the solvent. mdpi.com
In protic solvents (those capable of donating hydrogen bonds), DHHB can form intermolecular hydrogen bonds with the solvent molecules. In aprotic solvents (which cannot donate hydrogen bonds), DHHB tends to form intramolecular hydrogen bonds at low concentrations. mdpi.com As the concentration increases in aprotic solvents, intermolecular hydrogen bonds form between DHHB molecules, which is beneficial for its UV absorption performance. mdpi.com The stability of these intermolecular hydrogen bonds is also affected by temperature; as temperature increases, thermal motion can disrupt these bonds. mdpi.com
Similar principles apply to this compound. The ester group can act as a hydrogen bond acceptor, and its interaction with different solvents will affect its conformational equilibrium and potential for aggregation. Computational models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT to study the energetic behavior of a compound in different solvent media. epa.gov
Studies of Supramolecular Assembly and Hydrogen Bonding
Supramolecular chemistry involves the study of larger, ordered structures formed by non-covalent interactions between molecules, such as hydrogen bonding and π–π stacking. researchgate.netacs.org Benzoate esters are known to participate in such assemblies.
Computational and experimental studies on heptyl p-hydroxy benzoate demonstrate its role in forming hydrogen-bonded complexes. ijert.org In mixtures with propan-2-ol, heptyl p-hydroxy benzoate acts as a hydrogen bond acceptor, and this interaction can be analyzed using semi-empirical quantum mechanical calculations and FT-IR spectroscopy. ijert.org While this compound itself lacks a hydroxyl group to act as a hydrogen bond donor, its ester carbonyl group is an effective hydrogen bond acceptor.
Research on other benzoate esters has shown their ability to self-assemble into complex chiral nanostructures, such as twisted nanowires and gels, driven by intermolecular forces. nih.gov The formation of these assemblies is highly dependent on the solvent system, which modulates the intermolecular interactions. nih.gov For liquid crystalline materials, such as 4-isothiocyanatophenyl 4-heptylbenzoate, DFT calculations have shown that the formation of antiparallel dimeric species, a form of supramolecular assembly, is responsible for significant shifts in vibrational spectra observed between different phases. researchgate.net These examples highlight the potential of the this compound moiety to be a component in larger, self-assembled systems, where hydrogen bonding and other non-covalent forces dictate the final structure.
Reaction Mechanism Modeling and Pathway Prediction
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions and predicting the most likely reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
A key reaction involving this compound is its formation via esterification. A study on the titanium-catalyzed esterification of benzoic acid and heptanol (B41253) to produce this compound employed DFT calculations (BP86/def-TZ2P) to model the reaction pathway. researchgate.net The study found that the catalyst's effectiveness stems from its amphoteric nature, combining Lewis acidity at the titanium center with Brønsted basicity from a coordinated carboxylate group. Hydrogen bonding plays a crucial role in pre-organizing the substrates and stabilizing intermediates and transition states throughout the catalytic cycle. researchgate.net
The proposed catalytic cycle involves several key steps, and the transition states for the reaction were calculated. The data below is derived from the computational analysis of this reaction.
Calculated Energetics for Titanium-Catalyzed Esterification (Energies are illustrative of findings in the cited literature)
| Step | Description | Calculated Property | Significance |
| Substrate Binding | Benzoic acid and heptanol coordinate to the Ti-catalyst. | Binding Energy | Pre-organizes reactants for the reaction. |
| TSDE | Transition state for the esterification step. | Activation Energy | The primary energy barrier for C-O bond formation. |
| TSEF | Transition state for the water elimination/catalyst regeneration step. | Activation Energy | Energy barrier for the final step to release product and regenerate the catalyst. |
| Product Release | This compound and water dissociate from the catalyst. | Dissociation Energy | Determines the ease of product release and catalyst turnover. |
Furthermore, DFT calculations have been used to investigate the reaction of the benzoate anion with hydroxyl radicals, modeling potential degradation pathways. oalib.com These studies predicted that both the addition of the OH radical to the aromatic ring and the abstraction of a hydrogen atom are exoergic processes. By calculating the rate constants using transition state theory, the favored reaction path was determined to be H-atom abstraction from the ortho position. oalib.com Such modeling provides invaluable predictions about the reactivity and stability of benzoate-containing molecules under various chemical conditions.
Potential Energy Surface Mapping for Synthetic and Degradation Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of reacting molecules as a function of its geometry. yale.eduhuntresearchgroup.org.uk By mapping the PES, chemists can visualize the energetic landscape of a chemical reaction, identifying the most favorable pathways from reactants to products. yale.edu This "map" reveals crucial features such as energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states of reactions. huntresearchgroup.org.ukpsgcas.ac.in The energy difference between the reactants and the transition state determines the activation energy of the reaction. huntresearchgroup.org.uk
For the synthesis of this compound, typically achieved through Fischer esterification of benzoic acid and heptanol, a PES would map the energy changes as the two molecules approach and react. The key geometric variables, or reaction coordinates, would include the distance between the alcohol's oxygen and the carboxylic acid's carbonyl carbon, as well as bond angles and dihedral angles involved in the formation of the tetrahedral intermediate. yale.edu Similarly, for degradation pathways such as hydrolysis, the PES would model the approach of a water molecule and the subsequent cleavage of the ester bond.
While the principles of PES mapping are well-established, specific and detailed potential energy surface studies for the synthesis and degradation of this compound itself are not extensively detailed in publicly available literature. However, the methodology is widely applied to countless chemical systems, from simple triatomic reactions to complex conformational changes in biomolecules, providing invaluable insights into reaction mechanisms and dynamics. psgcas.ac.inbgsu.edu
Computational Prediction of Spectroscopic Parameters for this compound Analogs
Computational quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. researchgate.netacs.org These theoretical calculations can provide valuable information on vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, which aids in the interpretation and assignment of experimental spectra. researchgate.nettandfonline.com
For analogs of this compound, computational methods can predict how structural modifications would influence their spectroscopic signatures. For instance, DFT calculations can compute the vibrational spectra, showing the expected frequencies and intensities of IR absorption and Raman scattering peaks. tandfonline.com This is particularly useful for identifying the characteristic stretching frequencies of the carbonyl group (C=O) and the C-O bonds of the ester linkage, and how they shift upon substitution on the aromatic ring or modification of the alkyl chain. Studies on related molecules have shown that methods like B3LYP can accurately predict vibrational frequencies and structural parameters. researchgate.nettandfonline.com For example, in studies of other organic molecules, calculated bond lengths and angles have been shown to be in close agreement with experimental data derived from X-ray crystallography. tandfonline.com
Although specific comprehensive studies focused solely on a wide range of this compound analogs are not prominent, the underlying computational techniques are robust. The prediction of spectroscopic parameters for new or hypothetical analogs allows researchers to anticipate their spectral features before undertaking potentially complex and time-consuming synthesis. researchgate.netacs.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies represent a key area of cheminformatics that aims to build mathematical models correlating the chemical structure of a molecule with its physical, chemical, or biological properties. ubbcluj.ronih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural features, and then using statistical methods to find a relationship between these descriptors and an experimentally measured property. nih.gov
Development of Predictive Models for Chemical and Material Properties (e.g., liquid crystallinity)
A significant application of QSPR is in materials science, particularly for predicting the properties of liquid crystals. researchgate.net Certain derivatives of this compound, such as 4-cyanophenyl-4'-n-heptyl benzoate, are known to exhibit liquid crystalline phases, specifically a nematic phase. tandfonline.com The stability and transition temperatures of these phases are critical for their application in display technologies and other areas.
QSPR models have been successfully developed to predict the nematic transition temperatures of thermotropic liquid crystals with a high degree of accuracy. researchgate.net These models utilize a variety of molecular descriptors calculated from the molecule's 2D or 3D structure. Common descriptors include:
Geometrical Descriptors: Molecular surface area, volume, and ovality. researchgate.net
Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule. ubbcluj.ro
By establishing a regression model, such as multiple linear regression, researchers can create an equation that predicts a property like the nematic-isotropic transition temperature based on these calculated descriptors. researchgate.net For example, studies have shown that the length of the alkyl chain (like the heptyl group) and the polarity of terminal groups significantly influence the stability of the nematic phase. vulcanchem.com The development of such predictive QSPR models accelerates the design of new liquid crystal materials by allowing researchers to screen virtual compounds and prioritize the synthesis of those with the most promising properties. researchgate.net
Cheminformatics Approaches for Exploring this compound Chemical Space
Cheminformatics combines chemistry, computer science, and information science to analyze and model chemical data. liverpool.ac.uk One of its powerful applications is the exploration of "chemical space," which is the vast, multidimensional space encompassing all possible molecules. google.com For this compound, cheminformatics approaches can be used to systematically explore its chemical space to discover novel analogs with desired properties.
This exploration typically involves several steps:
Virtual Library Generation: A large, diverse library of virtual compounds based on the this compound scaffold is created in silico. This is done by systematically making modifications, such as varying the length and branching of the alkyl chain, introducing different substituents at various positions on the phenyl ring, or replacing the phenyl ring with other aromatic systems. google.com
Descriptor Calculation: For each molecule in the virtual library, a set of molecular descriptors is calculated. liverpool.ac.uk
Property Prediction: Using pre-established QSPR models (as described in 4.4.1), the properties of interest (e.g., liquid crystal transition temperature, solubility, etc.) are predicted for the entire library. unimib.it
Data Analysis and Selection: The resulting large dataset is analyzed to identify candidates that are predicted to have optimal properties. This allows researchers to navigate the vast chemical space efficiently and focus experimental efforts on a smaller, more promising set of molecules.
This approach is a cornerstone of modern drug discovery and materials design, as it significantly reduces the time and cost associated with the traditional trial-and-error cycle of synthesis and testing. liverpool.ac.ukgoogle.com
Interactive Data Table: Computational Methods for this compound Investigation
| Computational Method | Application / Purpose | Key Information Derived | Relevant Section |
| Potential Energy Surface (PES) Mapping | Investigating reaction mechanisms for synthesis and degradation. yale.edu | Transition state structures, activation energies, reaction pathways. huntresearchgroup.org.uk | 4.3.1 |
| Density Functional Theory (DFT) / Ab initio | Predicting spectroscopic properties of molecular structures. researchgate.net | IR/Raman frequencies, NMR shifts, bond lengths, bond angles. tandfonline.com | 4.3.2 |
| Quantitative Structure-Property Relationship (QSPR) | Developing predictive models for material properties. ubbcluj.ro | Correlation of molecular structure with properties like liquid crystal transition temperatures. researchgate.net | 4.4.1 |
| Cheminformatics / Virtual Screening | Exploring chemical space and generating virtual libraries. google.com | Identification of novel analogs with desired properties without initial synthesis. liverpool.ac.uk | 4.4.2 |
Reactivity and Derivatization Chemistry of Heptyl Benzoate
Hydrolytic and Transesterification Reactions
The ester group in heptyl benzoate (B1203000) is susceptible to cleavage through hydrolysis and can be exchanged via transesterification, providing pathways to different acids, alcohols, and novel esters.
The hydrolysis of esters, including heptyl benzoate, is a well-studied reaction that can be catalyzed by either acid or base. chemrxiv.orgresearchgate.net Under basic conditions, the reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of alkaline hydrolysis is influenced by the electronic and steric nature of the substituents on both the acyl and the alkyl portions of the ester. chemrxiv.org For instance, electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. chemrxiv.org
Table 1: Factors Influencing Ester Hydrolysis
| Factor | Effect on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Acid or base catalysis significantly increases the rate compared to neutral conditions. | researchgate.net |
| Electron-withdrawing groups on the aromatic ring | Increase the rate of alkaline hydrolysis. | chemrxiv.org |
| Steric hindrance | Increased steric bulk around the ester linkage can decrease the reaction rate. | chemrxiv.org |
| Presence of alcohols | Can lead to competing transesterification reactions, reducing the rate of hydrolysis. | nih.govtandfonline.com |
This table is generated based on general principles of ester hydrolysis and findings from related compounds.
Transesterification is a key reaction for converting one ester into another and can be performed under either acidic or basic conditions. masterorganicchemistry.com This process involves the exchange of the alkoxy group of an ester with another alcohol. For this compound, this provides a versatile method for synthesizing a wide array of other benzoate esters by reacting it with different alcohols in the presence of a suitable catalyst.
Research has shown that transesterification can be effectively catalyzed by various systems. For example, LiHMDS (lithium bis(trimethylsilyl)amide) has been reported as a highly efficient, metal-free catalyst for the transesterification of benzoate esters with a broad range of primary and secondary alcohols, achieving good to excellent yields under solvent-free conditions. researchgate.net In one study, the reaction of a benzoate ester with heptanol (B41253) using LiHMDS yielded n-heptyl benzoate in 88-90% yield. researchgate.net Another efficient method involves the use of a tetranuclear zinc cluster as a catalyst under mild, solvent-free conditions. researchgate.net
In a biological context, studies on p-hydroxybenzoate esters (parabens) have demonstrated that transesterification can occur in the presence of alcohols. For instance, in human intestinal (Caco-2) cells, the hydrolysis of parabens is significantly reduced in the presence of ethanol, with a concurrent formation of the transesterified product, ethylparaben. nih.govtandfonline.com The kinetic data from this study showed that the enzyme responsible for this transformation has a preference for shorter-chain esters. nih.govtandfonline.com
Table 2: Kinetic Parameters for Transesterification of Parabens with Ethanol in Caco-2 Cell Homogenates
| Paraben | K_m (μM) | V_max (μmol h⁻¹ mg⁻¹ protein) |
|---|---|---|
| Methylparaben | 449.7 | 114.4 |
| Propylparaben | 165.7 | 37.5 |
| Butylparaben | 86.1 | 19.5 |
| Heptylparaben | 24.2 | 7.5 |
| Octylparaben | 45.9 | 7.6 |
Data from a study on p-hydroxybenzoate esters, which are structurally related to this compound. nih.govtandfonline.com
Kinetic Investigations of this compound Hydrolysis
Modifications at the Ester Linkage
The ester functional group itself is a site for various chemical modifications, most notably reduction to alcohols and nucleophilic acyl substitution.
Esters can be reduced to primary alcohols using strong reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to a pair of alcohols, one corresponding to the carboxylic acid portion and the other to the alcohol portion of the ester. libretexts.orglibretexts.org In the case of this compound, reduction with LiAlH₄ would yield benzyl (B1604629) alcohol and heptanol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters. libretexts.org
The mechanism of ester reduction with LiAlH₄ involves a two-step process. First, a hydride ion from the LiAlH₄ attacks the carbonyl carbon in a nucleophilic acyl substitution to form an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which is subsequently protonated during workup to give the primary alcohol. libretexts.org
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters like this compound. khanacademy.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.org The subsequent reformation of the carbonyl double bond results in the expulsion of the leaving group, which in the case of this compound is the heptoxide anion. khanacademy.org
The scope of nucleophiles that can participate in these reactions is broad, allowing for the synthesis of a wide range of compounds. For example, reaction with amines (ammonolysis) can produce benzamides, while reaction with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols after a double addition. The reactivity of the ester towards nucleophilic attack is a key factor, with esters being generally less reactive than acid chlorides and anhydrides. The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions, including the use of catalysts. pearson.com
Reduction of the Ester Group to Alcohols
Aromatic Ring and Alkyl Chain Functionalization
Beyond the ester group, both the aromatic ring and the heptyl chain of this compound are amenable to functionalization, opening avenues for creating more complex molecular architectures. fishersci.comvulcanchem.com
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group, meaning that electrophiles will preferentially add to the meta position of the ring. However, the reactivity is lower than that of unsubstituted benzene. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organic-chemistry.org For example, Friedel-Crafts acylation of toluene (B28343) with heptanoyl chloride is a step in the synthesis of 4-heptylbenzoic acid, a precursor to some this compound derivatives. vulcanchem.com
Functionalization of the alkyl chain is also possible, though it often requires more specific reaction conditions to achieve selectivity. For instance, radical halogenation could introduce a halogen atom onto the heptyl chain, which could then serve as a handle for further substitution reactions. A 2024 study demonstrated the modification of the heptyl chain in a related liquid crystal molecule by introducing branched alkyl groups to alter its physical properties. vulcanchem.com
Table 3: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) | Reference |
|---|---|---|---|
| Aromatic Nitration | HNO₃, H₂SO₄ | Heptyl m-nitrobenzoate | organic-chemistry.org |
| Aromatic Halogenation | Br₂, FeBr₃ | Heptyl m-bromobenzoate | organic-chemistry.org |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Heptyl m-acylbenzoate | organic-chemistry.org |
| Alkyl Chain Halogenation | NBS, light/heat | Halogenated this compound | google.com |
This table outlines potential reactions based on general organic chemistry principles.
Electrophilic Aromatic Substitution on the Benzoate Moiety
The benzene ring of the benzoate group can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. However, the reactivity of the ring is significantly influenced by the ester functional group (-COOR).
The ester group is an electron-withdrawing group due to the resonance effect of the carbonyl (C=O) and the inductive effect of the oxygen atom. This withdrawal of electron density from the aromatic ring has two major consequences:
Deactivation of the Ring : The electron-poor ring is less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. mdpi.comrsc.org For instance, the rate of nitration for ethyl benzoate is approximately 1000 times slower than that of benzene. vulcanchem.com
Meta-Direction : The deactivating nature of the ester group directs incoming electrophiles to the meta position (C-3). Attack at the ortho or para positions would result in a destabilized carbocation intermediate (arenium ion) where a positive charge is placed adjacent to the already electron-deficient carbon of the ester group. nih.govrsc.org
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied to this compound, although they often require forcing conditions (e.g., higher temperatures or stronger catalysts) due to the ring's deactivation. rsc.orgcsic.es For example, the nitration of methyl benzoate with a mixture of concentrated nitric and sulfuric acids primarily yields methyl 3-nitrobenzoate. rsc.org A similar outcome is expected for this compound.
Table 1: Influence of the this compound Ester Group on Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product (for this compound) | Reactivity Relative to Benzene |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Heptyl 3-nitrobenzoate | Strongly Deactivated vulcanchem.comrsc.org |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Heptyl 3-bromobenzoate or Heptyl 3-chlorobenzoate | Deactivated vulcanchem.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Heptyl 3-acylbenzoate | Strongly Deactivated nih.gov |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is generally difficult and often fails | Strongly Deactivated nih.govcsic.es |
Selective Functionalization of the Heptyl Chain
The saturated n-heptyl chain is generally less reactive than the aromatic ring. However, modern synthetic methods enable its selective functionalization, particularly at positions remote from the ester group.
Enzymatic Oxyfunctionalization: Biocatalytic methods offer high selectivity for C-H functionalization. The enzyme system AlkBGT from Pseudomonas putida GPo1, when expressed in a host like E. coli, can efficiently hydroxylate the terminal (ω) carbon of alkyl chains. epo.org Studies on various fatty acid esters (from C6 to C10) have shown that this system can produce ω-hydroxy fatty acid esters. epo.org For this compound, this would correspond to the formation of (7-hydroxyheptyl) benzoate. The selectivity for the terminal methyl group is a key advantage of this biocatalytic approach over traditional chemical oxidation, which often leads to a mixture of products. epo.org
Radical-Based C-H Amination: Intermolecular radical-based reactions have been developed for the selective amination of C(sp³)–H bonds. Research has shown that in alkyl chains linked to esters, amination shows a preference for the γ-carbon (the third carbon from the ester oxygen). uni-rostock.de This selectivity is attributed to intrinsic substrate reactivity rather than the use of a directing group or special catalyst. uni-rostock.de Applying this strategy to this compound would be expected to yield (3-aminoheptyl) benzoate as a major product, demonstrating a predictable method for introducing nitrogen into the alkyl chain. uni-rostock.de
Table 2: Methods for Selective Functionalization of the Heptyl Chain in this compound
| Method | Reagents/Catalyst | Position of Functionalization | Product Type |
| Enzymatic ω-Oxidation | P. putida AlkBGT enzyme system | ω-carbon (C-7) | (7-Hydroxyheptyl) benzoate epo.org |
| Intermolecular Radical Amination | Radical nitrogen source (e.g., tetrazole derivatives) | γ-carbon (C-3) | (3-Aminoheptyl) benzoate uni-rostock.de |
Synthesis of this compound Derivatives for Analytical and Chemical Research
The derivatization of this compound is a key strategy for creating novel molecules for specialized applications, ranging from mechanistic probes to materials science and medicinal chemistry.
Design and Synthesis of Labeled this compound Analogs for Mechanistic Probes
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative mass spectrometry. marquette.eduacs.org
Deuterium (B1214612) Labeling: this compound analogs can be synthesized with deuterium (²H) atoms at specific positions.
Ring Deuteration: A deuterated version of a this compound derivative, n-heptyl 4-hydroxybenzoate-d₄, has been synthesized by the esterification of 4-hydroxybenzoic acid using deuterated reagents. vulcanchem.com This places four deuterium atoms on the aromatic ring. Such labeled compounds serve as crucial internal standards for analytical methods like LC-MS/MS, as their increased mass allows them to be distinguished from their non-labeled counterparts in complex samples. vulcanchem.com
Chain Deuteration: Asymmetric hydrogenation of vinyl benzoates using rhodium-diphosphine catalysts has been used to prepare selectively deuterated 1-octyl benzoates, including isotopomers with CDH₂, CD₂H, or CD₃ fragments at the C-1 position. csic.es This methodology can be adapted to produce this compound analogs with deuterium labels at specific positions along the alkyl chain, which is essential for kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. csic.esuni-rostock.de
Carbon-13 Labeling: Synthesis of ¹³C-labeled analogs is critical for NMR-based mechanistic studies and for tracing metabolic fates. An efficient, regioselective two-step procedure has been developed for synthesizing ¹³C-labeled parabens (alkyl 4-hydroxybenzoates). researchgate.net The process begins with commercially available ¹³C-enriched phenols, which undergo a Houben–Hoesch reaction followed by a modified haloform reaction to yield the target ester. researchgate.net This method can be applied to produce heptyl [¹³C]-4-hydroxybenzoate, providing a route to labeled analogs for advanced research.
Preparation of this compound Conjugates for Specific Chemical Interactions
Conjugating this compound to other molecular scaffolds is a powerful strategy for creating functional molecules with targeted properties.
Conjugation to Macrocycles for Electrochemical Sensing: Alkyl benzoates have been used as substituents in the synthesis of larger, functional molecules. For instance, non-peripherally substituted metallophthalocyanines bearing hexyl benzoate groups have been synthesized and characterized. researchgate.net Phthalocyanines are large, aromatic macrocycles with unique electronic and optical properties. Attaching alkyl benzoate units modifies their solubility and electronic characteristics, making them suitable for applications in electrochemical sensing and spectroelectrochemistry. researchgate.net This demonstrates how a this compound moiety could be conjugated to a macrocyclic platform to create a sensor or electroactive material.
Derivatization for Biological Probes: The heptyl group can be incorporated into larger molecules designed to probe biological systems. In one study, a series of bis-aryl sulfonamides were derivatized with various N-alkyl chains, including N-heptyl, to create affinity probes. nih.gov These systematic modifications were used to establish structure-activity relationships (SAR) and to understand how the length of the alkyl chain affects the molecule's biological activity. nih.gov While not a direct conjugate of this compound, this work illustrates the principle of using a heptyl-containing aromatic structure as a building block for developing probes that engage in specific chemical interactions with biological targets.
Environmental Fate and Chemical Remediation Studies
Abiotic Degradation Pathways in Environmental Compartments
The environmental persistence of heptyl benzoate (B1203000) is influenced by abiotic factors that can lead to its transformation and breakdown. These processes occur independently of biological organisms and are primarily driven by physical and chemical conditions in various environmental compartments.
Photolytic degradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like heptyl benzoate, the presence of aromatic rings can make them susceptible to UV absorption, which can lead to the formation of free radicals and subsequent reactions with atmospheric oxygen, causing oxidation and hydrolysis. pharmaguideline.com This can result in discoloration and disintegration of the compound. pharmaguideline.com
The degradation of benzoate esters can be influenced by photosensitizers, such as dissolved organic matter (DOM), which are commonly found in aquatic environments. nih.gov These substances absorb light and produce reactive oxygen species that can then react with and degrade the target compound in a process known as indirect photolysis. nih.gov Studies on similar compounds, like diethylamino hydroxybenzoyl hexyl benzoate, show that they can be oxidized by processes like UV/H2O2, leading to various degradation products. drugbank.comresearchgate.net The efficiency of photolytic degradation can be affected by environmental factors such as pH and the presence of other solutes in the water. researchgate.net
The stability of an ester like this compound in aqueous environments is largely determined by its susceptibility to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester bond in this compound is generally susceptible to hydrolysis, which can be catalyzed by acids or bases. researchgate.net This process would break down this compound into 4-heptylbenzoic acid and its corresponding alcohol. vulcanchem.com
Photolytic Degradation Mechanisms of this compound
Biotic Degradation Mechanisms by Microorganisms (Chemical Transformations)
The breakdown of this compound in the environment is significantly mediated by microorganisms, which can utilize the compound as a source of carbon and energy. This biodegradation process involves a series of chemical transformations catalyzed by microbial enzymes.
Bacteria have developed various metabolic strategies to degrade aromatic compounds like benzoate. nih.gov A common initial step in the aerobic degradation of benzoate is its conversion to benzoyl-coenzyme A (benzoyl-CoA). scispace.com From there, several pathways can be employed. Some bacteria utilize a gentisate pathway, where benzoate is metabolized via gentisate 1,2-dioxygenase. nih.gov Other pathways involve the catechol ortho-cleavage pathway or CoA-dependent epoxide pathways. nih.gov
In many cases, the degradation of benzoate and related compounds is a syntrophic process, involving the metabolic cooperation of different microbial species. frontiersin.org For example, some bacteria may oxidize benzoate to intermediates like acetate (B1210297) and hydrogen, which are then consumed by other microorganisms, such as sulfate-reducing bacteria. frontiersin.org The degradation of the alkyl side chain of compounds like this compound likely proceeds through β-oxidation-like reactions. scispace.com Some microorganisms are known to produce heptylparaben, which is the heptyl ester of p-hydroxybenzoic acid, indicating microbial interaction with heptyl esters. atamanchemicals.com
The microbial degradation of benzoate esters proceeds through a series of intermediate compounds before being completely mineralized to carbon dioxide and water. A key intermediate in the degradation of many benzoate compounds is benzoic acid. researchgate.net Following the initial hydrolysis of the ester bond, the resulting benzoate is typically activated to benzoyl-CoA. scispace.com
Further degradation of benzoyl-CoA can lead to the formation of various intermediates depending on the specific metabolic pathway. In some pathways, intermediates can include compounds like monobutyl phthalate (B1215562), methyl benzoate, and benzaldehyde. royalsocietypublishing.org The degradation of phthalate esters, which are structurally related to benzoates, has been shown to produce intermediates such as protocatechuic acid. nih.gov The complete degradation of these intermediates ultimately leads to their entry into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Table 1: Potential Intermediate Degradation Products of this compound
| Intermediate Compound | Potential Formation Pathway |
|---|---|
| Heptanol (B41253) | Hydrolysis of the ester bond |
| Benzoic Acid | Hydrolysis of the ester bond. researchgate.net |
| Benzoyl-CoA | Activation of benzoate. scispace.com |
| Protocatechuic Acid | A central intermediate in the degradation of some aromatic compounds. nih.gov |
| Acetate | Product of syntrophic benzoate oxidation. frontiersin.org |
Microbial Metabolism of this compound: Pathways and Enzymatic Roles
Chemical Remediation Strategies
In situations where natural attenuation of this compound is insufficient, chemical remediation strategies can be employed to treat contaminated soil and groundwater. These methods utilize chemical reactions to transform contaminants into less toxic or immobile forms. numberanalytics.com
Common chemical remediation techniques include:
Chemical Oxidation: This involves the use of strong oxidizing agents to break down contaminants. Advanced Oxidation Processes (AOPs), such as the use of UV light in combination with hydrogen peroxide (UV/H2O2), generate highly reactive hydroxyl radicals that can effectively degrade a wide range of organic pollutants, including benzoate derivatives. researchgate.netnumberanalytics.com
Chemical Reduction: This strategy uses reducing agents to convert contaminants into less harmful substances. numberanalytics.com
In-situ Chemical Treatment: This involves injecting chemical reagents directly into the contaminated area to treat the pollutants in place, minimizing the need for excavation and disposal. numberanalytics.com
The selection of a specific remediation technology depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, cost-effectiveness, and the desired cleanup timeframe. researchgate.net For contaminants like benzoate esters, a combination of physical, chemical, and biological methods may be recommended for the most efficient and economical remediation. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-heptylbenzoic acid |
| Diethylamino hydroxybenzoyl hexyl benzoate |
| Benzoic acid |
| Benzoyl-coenzyme A (benzoyl-CoA) |
| Gentisate |
| Catechol |
| Acetate |
| Heptylparaben |
| p-hydroxybenzoic acid |
| Monobutyl phthalate |
| Methyl benzoate |
| Benzaldehyde |
| Protocatechuic acid |
| Hydrogen peroxide |
| Carbon dioxide |
Advanced Oxidation Processes (AOPs) for this compound Removal
Transport and Sorption Behavior in Environmental Matrices
The transport and fate of this compound in the environment are governed by its physicochemical properties and its interactions with different environmental compartments, including soil, sediment, and water.
Adsorption and desorption are key processes that control the mobility and bioavailability of organic compounds in the subsurface. nih.govscielo.br Adsorption refers to the partitioning of a substance from the aqueous phase to the solid phase (soil or sediment), while desorption is the reverse process. nih.govregulations.gov
The extent of adsorption is often described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). nih.gov For hydrophobic compounds like this compound, adsorption is strongly correlated with the organic carbon content of the soil and sediment. nih.gov A study on 4-heptylbenzoic acid, a related compound, showed it has a higher affinity for silica (B1680970) surfaces compared to benzoic acid, suggesting the heptyl group plays a significant role in its adsorption. researchgate.net The presence of water can enhance the adsorption of such compounds from an organic phase onto mineral surfaces. researchgate.net
Desorption studies indicate that the binding of some organic compounds can be relatively reversible. regulations.gov The reversibility of sorption affects the persistence and potential for leaching of the compound. nih.govregulations.gov
Table 2: Factors Influencing Adsorption/Desorption of this compound
| Factor | Influence on Adsorption/Desorption |
| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to stronger adsorption of hydrophobic compounds. nih.gov |
| Clay Mineralogy | Clay minerals can provide surfaces for adsorption. bibliotekanauki.pl |
| pH | Can affect the surface charge of sorbents and the speciation of the compound if it has ionizable groups. mdpi.com |
| Presence of Water | Can enhance the adsorption of organic compounds from a non-aqueous phase. researchgate.net |
| Competition | The presence of other organic compounds can compete for adsorption sites. mdpi.com |
Leaching: Leaching is the process by which a chemical is transported downward through the soil profile with percolating water. This can lead to the contamination of groundwater. core.ac.uk The leaching potential of a compound is inversely related to its adsorption to soil particles. bibliotekanauki.pl Compounds that are strongly adsorbed are less likely to leach. Given that hydrophobic compounds like this compound tend to adsorb to soil organic matter, their leaching potential may be limited. nih.gov However, factors such as soil type, rainfall intensity, and agricultural practices can influence leaching. The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life and Koc value, is often used to assess leaching potential. bibliotekanauki.pl
Applications in Materials Science and Chemical Engineering Non Biological Focus
Heptyl Benzoate (B1203000) in Liquid Crystal Research and Development
Heptyl benzoate serves as a fundamental building block or a significant terminal group in the molecular architecture of thermotropic liquid crystals. Its presence influences the formation, stability, and type of mesophases exhibited by these materials.
The synthesis of liquid crystalline molecules incorporating the this compound moiety typically involves well-established esterification methods. A common route is the reaction of 4-hydroxybenzoic acid with n-heptyl alcohol, often catalyzed by an acid like concentrated H₂SO₄, to produce n-heptyl-4-hydroxy-benzoate. ijres.org This intermediate, which is itself non-mesomorphic, can then be further esterified with various mesogenic cores, such as (E)-3-(4-alkoxy-3-methoxyphenyl) acrylic acids, to create the final liquid crystal compound. ijres.org The progress of these reactions is monitored using techniques like Thin Layer Chromatography (TLC), and the final products are purified by crystallization. ijres.org
Another synthetic approach involves the condensation of p-n-alkoxy benzoic acids with p-hydroxy n-heptyl benzoate. amazonaws.com This method can yield a homologous series of p-(p'-n-alkoxy benzoyloxy) n-heptyl benzoates. amazonaws.com The synthesis of more complex structures, such as those containing a cyclotriphosphazene (B1200923) core, has also been reported, where intermediates derived from methyl 4-hydroxybenzoate (B8730719) and heptyl bromide are used to create multi-armed molecules exhibiting liquid crystalline properties. rsc.org
Characterization of these this compound-based mesogens is crucial to understanding their behavior. The primary techniques used include:
Differential Scanning Calorimetry (DSC): This method is used to determine the temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) and the associated enthalpy changes. ijres.orgrsc.orgmdpi.com
Polarized Optical Microscopy (POM): POM is employed to identify the specific type of liquid crystal phase (e.g., nematic, smectic A, smectic C) by observing the unique optical textures that each phase exhibits upon heating and cooling. ijres.orgrsc.orgresearchgate.net
Spectroscopy (FT-IR, NMR): Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized molecules. ijres.orgrsc.org For instance, ¹H-NMR can identify the protons of the heptyl chain and the aromatic rings, while ¹³C-NMR confirms the carbon skeleton. rsc.org
A study on a homologous series of n-heptyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoates showed that mesomorphism (the ability to form liquid crystal phases) began when the opposing alkoxy chain was sufficiently long (octyloxy and longer), exhibiting an enantiotropic smectic phase. ijres.org
Table 1: Synthesis and Characterization Techniques for this compound Mesogens
| Synthesis Method | Precursors | Characterization Technique | Information Obtained |
|---|---|---|---|
| Esterification (Acid Catalyzed) | 4-hydroxybenzoic acid, n-heptyl alcohol | Thin Layer Chromatography (TLC) | Monitor reaction progress ijres.org |
| Steglich Esterification | (E)-3-(4-alkoxy-3-methoxyphenyl) acrylic acid, n-heptyl-4-hydroxybenzoate | Polarized Optical Microscopy (POM) | Identification of mesophase textures (e.g., smectic, nematic) ijres.orgresearchgate.net |
| Condensation Reaction (DCC/DMAP) | p-n-alkoxy benzoic acids, p-hydroxy n-heptyl benzoate | Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies ijres.orgrsc.org |
| Nucleophilic Substitution | Hexachlorocyclotriphosphazene, 4-hydroxybenzaldehyde, heptyl bromide | FT-IR and NMR Spectroscopy | Confirmation of molecular structure ijres.orgrsc.org |
The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in materials chemistry. In systems containing this compound, the heptyl group plays a significant role in determining the mesomorphic behavior.
The linearity and rigidity of the molecular core, combined with the flexibility of terminal chains like the heptyl group, contribute to the formation of specific phases. The rigid aromatic parts of the molecule promote orientational order, while the flexible chains facilitate the fluidity characteristic of liquid crystals. In a series of compounds based on a six-armed cyclotriphosphazene core, molecules with terminal alkoxy chains, including heptyl, exhibited a smectic A phase, whereas compounds with other terminal groups (hydroxy, chloro, nitro) were non-mesogenic. rsc.org This highlights the specific role of the alkyl chain in promoting the layered structure of the smectic phase.
Table 2: Effect of Heptyl Group on Liquid Crystal Properties
| Molecular Series | Role of Heptyl/Alkoxy Chain | Observed Mesophase(s) | Reference |
|---|---|---|---|
| n-heptyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoates | Mesomorphism begins when opposing chain is C8 or longer | Smectic | ijres.org |
| p-(p'-n-alkoxy benzoyloxy) n-heptyl benzoates | Mesomorphism appears when opposing chain is C6 or longer | Nematic | amazonaws.com |
| Hexasubstituted cyclotriphosphazene with terminal alkoxy chains | Heptyl chain (among others) promotes mesophase formation | Smectic A | rsc.org |
Synthesis and Characterization of this compound-Based Mesogens
Role of this compound in Polymer Chemistry and Engineering
In polymer science, this compound can be utilized both as a monomer component integrated into the polymer structure and as an external additive that modifies the bulk properties of a polymer formulation.
Side-chain liquid-crystalline polymers (SCLCPs) are a class of materials where mesogenic units are attached as side chains to a flexible polymer backbone. This architecture combines the properties of polymers (e.g., processability, film-forming) with the anisotropic characteristics of liquid crystals. Mesogens based on benzoate esters, including structures analogous to this compound, are commonly used for this purpose. mdpi.comacs.org
The synthesis of such polymers can be achieved through the polymerization of methacrylate (B99206) monomers that have a phenyl benzoate mesogen attached via a flexible spacer. mdpi.com The living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for precise control over the molecular weight and architecture of these polymers, leading to well-defined block copolymers. mdpi.comlboro.ac.uk The heptyl group, as part of the mesogenic side chain, would influence the intermolecular interactions between the side chains, affecting the self-assembly and the resulting liquid crystalline phase behavior of the polymer. The flexibility of the polymer backbone and the nature of the mesogenic side-chains (including the terminal heptyl group) would determine the final material properties, such as the glass transition temperature and the liquid crystal phase transition temperatures. mdpi.com
Plasticizers are low molecular weight substances added to polymers, most notably Polyvinyl Chloride (PVC), to increase their flexibility, durability, and workability. ekb.egkinampark.com They function by inserting themselves between the long polymer chains, thereby reducing the strong intermolecular polymer-polymer forces (van der Waals forces). kinampark.com
Benzoate esters are known to be effective "strong solvator" plasticizers due to their polarity and aromaticity. kinampark.com this compound, as a member of this class, can function in a similar manner. The chemical interaction is not one of permanent covalent bonding but rather of secondary forces. According to the lubricity theory of plasticization, the plasticizer molecules shield the polymer chains from each other, acting as molecular lubricants. kinampark.comresearchgate.net The gel theory provides a complementary view, suggesting that the plasticized polymer exists in a gel-like state where weak, dynamic bonding forces between the polymer and plasticizer are easily overcome by stress, allowing for flexibility. kinampark.comresearchgate.net
The effectiveness of a plasticizer is related to its compatibility with the polymer. The this compound molecule has a polar ester group and an aromatic ring, which can interact favorably with polar segments of a polymer like PVC. Simultaneously, its nonpolar heptyl chain contributes to separating the polymer chains, increasing the "free volume" within the material. kinampark.com This increase in free volume allows for greater mobility of the polymer chains, lowering the glass transition temperature (Tg) and transforming a rigid material into a more deformable one. kinampark.comresearchgate.net
Incorporation into Polymer Backbones for Tailored Material Properties
This compound in Advanced Solvent Systems and Green Chemistry
The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. researchgate.netresearchgate.net This has driven research into alternatives for conventional volatile organic compounds (VOCs). orientjchem.org The suitability of a solvent as "green" is assessed based on a life-cycle framework that considers factors like renewability, biodegradability, toxicity, and energy consumption in its production and recycling. rsc.org
This compound has potential applications within this framework. As an ester, it can be synthesized from benzoic acid and heptanol (B41253). While traditionally derived from petrochemical sources, both precursors could potentially be sourced from biorenewable feedstocks, enhancing the compound's green credentials.
Esters like ethyl benzoate and benzyl (B1604629) benzoate are used as solvents to dissolve a variety of polymers for applications such as injectable implants. taylorandfrancis.com this compound, with its similar chemical nature but different alkyl chain length, could serve as a tunable solvent in such systems. Its higher boiling point (155-165 °C at 20 Torr) and lower volatility compared to many conventional solvents like acetone (B3395972) or ethyl acetate (B1210297) reduce worker exposure risks and fugitive emissions. cas.org
In advanced solvent systems, the properties of this compound could be advantageous. Its chemical structure provides a balance of polarity (from the ester and phenyl groups) and non-polarity (from the heptyl chain), allowing it to dissolve a range of solutes. This makes it a candidate for use in reaction media, extractions, or as a component in specialized solvent blends, including deep eutectic solvents or as a carrier solvent in formulations. orientjchem.org Its use aligns with the green chemistry goal of replacing more hazardous solvents, provided its own toxicological and environmental impact profile is favorable. researchgate.netrsc.org
Solvation Properties and Utility as a Specialty Solvent
This compound is classified as a specialty ester solvent. Its molecular structure, which combines a nonpolar heptyl group with a polar benzoate group, results in a hydrophobic and relatively polar nature. This duality makes it an effective solvent for a variety of substances, particularly in formulations where low volatility is required. Aromatic esters like this compound are noted for their solvency, clarifying, and plasticizing features, which are linked to their aromatic structures and high refractive indices. alzointernational.com
The compound's solvent capabilities are utilized in various industrial applications. It serves as a solvent and diluent for fragrance agents and can be used as a plasticizer in the manufacturing of plastics and rubber. esters-solvents.com Its high boiling point and slow evaporation rate are advantageous in coatings, where it can act as a good solvent for resins like nitrocellulose to improve the flow and formation of films. esters-solvents.com The efficacy of a solvent is often characterized by its physical properties, such as its partition coefficient and water solubility.
Table 1: Selected Physicochemical Properties of this compound Isomers
| Property | Value (heptan-2-yl benzoate) | Source |
| Molecular Formula | C₁₄H₂₀O₂ | nih.gov |
| Molecular Weight | 220.31 g/mol | nih.gov |
| logP (Octanol/Water Partition Coefficient) | 3.812 - 5.1 | nih.govchemeo.com |
| log10WS (Water Solubility in mol/l) | -4.34 | chemeo.com |
| Normal Boiling Point | 211–213 °C (for ethyl benzoate, similar ester) | wikipedia.org |
Application in Sustainable Reaction Media
The principles of green chemistry are increasingly important in chemical synthesis, emphasizing the use of less hazardous solvents and renewable resources. The synthesis of this compound itself serves as an example of the application of sustainable reaction media and processes. Research has demonstrated that heptyl benzoates can be produced in high yields through enzyme-catalyzed esterification. researchgate.net
One sustainable approach involves using an immobilized enzyme, such as Candida antarctica lipase (B570770) B (CALB), as a biocatalyst. researchgate.net This method allows for the direct esterification of benzoic acids under mild conditions. researchgate.net For instance, various substituted benzoic acids have been successfully converted into their corresponding n-heptyl esters using Novozym-435 (an immobilized form of CALB) in cyclohexane (B81311) as the solvent. researchgate.net This enzymatic process is favored over transesterification and allows for the recycling of the enzyme, contributing to a more sustainable manufacturing pathway. researchgate.net The use of biocatalysts and less hazardous solvents like cyclohexane aligns with the goals of green chemistry by reducing hazardous waste and energy consumption compared to traditional chemical synthesis. researchgate.netrsc.org
This compound in Olfactory Chemistry Research (Synthetic and Molecular Focus)
In olfactory science, this compound is valuable both as a target for synthesis and as a subject for computational modeling to understand how molecular structure dictates scent.
Chemical Synthesis of Olfactory Reference Compounds Bearing this compound Structures
Aromatic esters are a significant class of compounds in the flavor and fragrance industries. researchgate.net The synthesis of high-purity olfactory reference compounds is crucial for research and quality control. This compound, with its characteristic odor profile, is one such compound.
Enzymatic synthesis is a prominent method for producing these esters for fragrance applications due to the demand for "green" or "natural" products. researchgate.net Lipase-catalyzed reactions are particularly effective for synthesizing aromatic esters like this compound. researchgate.netresearchgate.net These reactions can be performed via direct esterification of benzoic acid with heptanol or through transesterification. researchgate.net Studies have shown that direct esterification using biocatalysts in organic solvents can achieve excellent yields, sometimes up to 100%, under optimized conditions of temperature and time. researchgate.net These enzymatic methods offer high selectivity and operate under milder conditions than conventional chemical catalysis, which often requires high temperatures and strong acids, preventing unwanted side reactions and yielding a purer product suitable for olfactory analysis. researchgate.net
Molecular Modeling of Structure-Odor Relationships
While crystal structures of olfactory receptors are not yet available, homology modeling and molecular dynamics simulations are used to create models of these receptors and their interactions with odorants. biomedres.us For odorant molecules like this compound, computational methods can calculate various molecular descriptors, such as structural and electronic features. biomedres.us Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling relate these descriptors to biological endpoints, such as perceived odor character. ivl.se
Future Perspectives and Interdisciplinary Research Directions
Integration of Artificial Intelligence and Machine Learning in Heptyl Benzoate (B1203000) Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds, including Heptyl Benzoate. These technologies offer powerful tools for accelerating discovery, optimizing synthesis, and predicting material properties with unprecedented speed and accuracy.
Advanced models, including sequence-to-sequence transformers and graph convolutional networks, can predict the most effective catalysts, solvents, and reaction conditions (e.g., temperature, pressure) to maximize yield and purity. rsc.orgresearchgate.net For instance, machine learning algorithms like FLAN-T5 and specialized models like Chemma have shown significant promise in translating molecular structures into detailed, optimized synthesis procedures for reactions like esterification. mdpi.comarxiv.org These models can sift through millions of published reactions to propose not only conventional routes but also novel, more efficient synthetic strategies that a human chemist might not consider. nso-journal.org This data-driven approach reduces the need for extensive, trial-and-error experimentation, saving time and resources. mdpi.comacs.org
Furthermore, ML models can predict reaction outcomes with high accuracy. By training on datasets of similar esterification reactions, an algorithm could predict the likelihood of success and the expected yield for the synthesis of this compound under a specific set of conditions, flagging potential side reactions or low-yield pathways. arxiv.orgrsc.org
The true potential of this compound may lie in its analogs—molecules with modified structures designed for specific applications. Machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provides a powerful framework for predicting the properties of these yet-to-be-synthesized analogs. conicet.gov.aruclouvain.be
QSAR models establish mathematical relationships between a molecule's structure and its biological or chemical properties. For benzoate esters, these models have successfully predicted activities based on specific molecular descriptors. researchgate.netresearchgate.net By training on a dataset of various alkyl benzoates, an ML model could predict properties such as the solubility, thermal stability, or even the sensory profile of a novel this compound analog. This predictive power allows researchers to computationally screen thousands of potential structures and prioritize the most promising candidates for synthesis. researchgate.netkcl.ac.uk
The development of deep learning models, such as artificial neural networks (ANNs), further enhances this capability, allowing for the identification of complex, non-linear relationships between molecular structure and function. oup.comoup.com These models can be trained to predict a wide range of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the design of new this compound derivatives for targeted applications in materials science or as specialty chemicals. oup.com
Table 1: Key QSAR/ML Descriptors for Predicting Properties of Benzoate Ester Analogs
| Descriptor Category | Specific Descriptor Example | Relevance to this compound Analogs | Predicted Property |
| Electronic | Taft Polarity Parameter (σ*) | Influences reactivity at the ester bond by altering electron distribution in the aromatic ring. | Rate of enzymatic or chemical hydrolysis. |
| Steric | Taft Steric Descriptor (ESc) | Accounts for the size and shape of the alkyl chain (e.g., modifying the heptyl group). | Rate of hydrolysis, interaction with biological receptors. |
| Hydrophobicity | LogP (Octanol-Water Partition Coeff.) | Balances the hydrophobic (heptyl chain, phenyl ring) and hydrophilic (ester group) nature of the molecule. | Skin sensitization, solubility, biological membrane permeability. |
| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. | Antibacterial activity, various physicochemical properties. researchgate.net |
| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied MO) | Relates to the molecule's ability to accept electrons. | Antifungal activity. researchgate.net |
AI-Driven Prediction of Synthetic Routes and Reaction Outcomes
Sustainable Chemistry and Circular Economy Principles for this compound Production
The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the circular economy. This involves designing products and processes that minimize waste, reduce energy consumption, and utilize renewable resources. um-palembang.ac.id
A key aspect of sustainable chemistry is the transition from petrochemical feedstocks to renewable, bio-based alternatives. osti.gov For this compound, this involves developing synthesis routes for its precursors—benzoic acid and heptanol (B41253)—from biomass.
Bio-based Benzoic Acid: Significant research has focused on the valorization of lignin, a complex polymer that is a major component of lignocellulosic biomass and a common byproduct of the paper industry. researchgate.net Patented processes now exist for the conversion of lignin-containing biomass into benzoic acid through multi-step chemical reactions, offering a renewable pathway to this crucial precursor. google.com Other methods explore the catalytic oxidation of other biomass-derived platform molecules. nih.gov
Bio-based Heptanol: The alcohol precursor, n-heptanol, is commercially available from 100% renewable sources. For example, Oleris® n-Heptanol is produced from castor oil (derived from the Ricinus communis plant), providing a "carbon neutral" and sustainable building block for synthesis. arkema.com
By combining bio-based benzoic acid and bio-based heptanol, the entire this compound molecule can be derived from renewable feedstocks, significantly reducing the carbon footprint of its production. google.comarkema.com
The principles of the circular economy encourage not only the use of renewable inputs but also the minimization of waste through efficient reactions and the valorization of byproducts. researchgate.net
Atom Economy: The concept of atom economy measures how many atoms from the reactants are incorporated into the final desired product. researchgate.net The standard Fischer esterification reaction for producing this compound is inherently atom-economical, as the only byproduct is water. nrochemistry.comresearchgate.net This makes it a highly efficient process from a green chemistry perspective.
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactant 1 | Formula | Molar Mass ( g/mol ) | Reactant 2 | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | Byproduct | Formula | Molar Mass ( g/mol ) | Atom Economy (%) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Heptanol | C₇H₁₆O | 116.20 | This compound | C₁₄H₂₀O₂ | 220.31 | Water | H₂O | 18.02 | 92.4% |
| Calculation: [Molar Mass of Product / (Sum of Molar Masses of Reactants)] x 100 |
Waste Valorization: This principle involves converting waste materials into higher-value products. acs.orgwhiterose.ac.uk In the context of this compound synthesis, this could involve using catalysts derived from industrial waste. For example, research has demonstrated that catalysts derived from kaolin (B608303) mining waste can be effectively used in the esterification of benzoic acid. acs.org Similarly, other waste streams, such as spent coffee grounds or agricultural residues, can be processed to create biofuels, chemical intermediates, or solid acid catalysts, creating a more circular and sustainable production ecosystem. acs.orgmdpi.com
Development of Biomass-Derived Precursors and Bio-based Synthesis Routes
Exploration of this compound in Novel Functional Materials
The specific molecular structure of this compound—a rigid phenyl ring attached to a flexible seven-carbon alkyl chain via an ester linkage—makes it and its analogs attractive candidates for the development of novel functional materials, particularly in the field of liquid crystals (LCs). ontosight.aisci-hub.se
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays (LCDs). The anisotropic, or directionally dependent, properties of molecules are key to forming LC phases. mdpi.com Benzoate esters are a well-studied class of compounds for creating liquid crystals. researchgate.nettandfonline.com The length of the alkyl chain plays a critical role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. sci-hub.se
Research on cyanophenyl alkylbenzoates (CPnBs) has shown that the molecular mobility and phase transitions are highly dependent on the alkyl chain length. sci-hub.se Compounds such as 4-heptylphenyl 4-heptylbenzoate are explicitly synthesized for their liquid crystalline properties. ontosight.ai This suggests that this compound itself could serve as a fundamental building block or a component in liquid crystal mixtures. By modifying the core structure—for instance, by adding functional groups to the phenyl ring—researchers can fine-tune the dielectric, optical, and thermal properties to design materials for advanced applications, including:
High-resolution displays
Optical sensors
Smart windows
Advanced photonic devices nih.gov
The exploration of this compound and its derivatives in this area represents a promising frontier for materials science, where molecular design can lead to materials with precisely controlled, stimuli-responsive properties. google.com
Cross-Disciplinary Research at the Interface of Chemistry and Emerging Fields
The unique molecular structure of this compound, which combines an aromatic ring with a moderately long alkyl chain, positions it as a compound of interest for interdisciplinary research, bridging the gap between classical chemistry and emerging scientific fields. Its properties can be leveraged in materials science, nanotechnology, and biotechnology, opening up new avenues for innovation.
One of the most promising areas for cross-disciplinary research involving this compound and its derivatives is in the field of materials science , particularly in the development of liquid crystals. hdinresearch.comamazonaws.comontosight.ai Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Compounds with a similar rod-like structure to this compound, such as 4-heptylphenyl 4-heptylbenzoate and p-cyanophenyl p-(n-heptyl)benzoate, are known to exhibit liquid crystalline properties. hdinresearch.comontosight.aiacs.org These properties are crucial for applications in display technologies like LCDs. ontosight.ai While this compound itself is not a liquid crystal, it serves as a crucial synthetic precursor or a molecular building block for more complex liquid crystalline molecules. amazonaws.comontosight.ai Research into new homologous series of liquid crystals often involves the synthesis of various alkyl benzoate esters, including this compound derivatives, to understand the relationship between molecular structure and mesomorphic (liquid crystalline) properties. amazonaws.comijres.org The length of the alkyl chain, such as the heptyl group, plays a significant role in determining the thermal stability and the type of liquid crystal phase (e.g., nematic, smectic). amazonaws.comacs.org
In the realm of polymer science , alkyl benzoates are utilized as plasticizers, which are additives that increase the flexibility and durability of polymers like PVC. hdinresearch.com While specific research on this compound as a primary plasticizer is not extensive, the principles of plasticization by benzoate esters suggest its potential in this area. hdinresearch.com Furthermore, the intersection of polymer chemistry and materials science is exploring the development of novel polymers with tailored properties. This compound can be envisioned as a monomer or a modifying agent in the synthesis of new polymers. For instance, research into liquid crystalline polymers has utilized side-chains containing benzoate moieties to induce mesophase behavior. acs.org The heptyl group could provide the necessary flexibility and influence the polymer's thermal properties.
The field of nanotechnology also presents potential opportunities for the application of this compound. The self-assembly of molecules is a cornerstone of bottom-up nanotechnology, and the amphiphilic nature of certain benzoate derivatives allows for the formation of organized structures like micelles or monolayers. While not as pronounced as in molecules with more polar head groups, the ester functionality and the hydrocarbon tail of this compound could be exploited in specific solvent systems to create nanoscale architectures. Research into the use of organic building blocks for the construction of such systems is an active area of investigation. boronmolecular.comsigmaaldrich.comsigmaaldrich.com
Furthermore, the growing interest in biodegradable materials offers a potential future direction for this compound research. As an ester, it is susceptible to hydrolysis, which is often the initial step in biodegradation. chemos.de Studies on the biodegradability of related compounds, such as other alkyl benzoates and derivatives like diethylamino hydroxybenzoyl hexyl benzoate, indicate a move towards more environmentally benign materials in various applications, including cosmetics and plastics. chemos.despecialchem.com Future research could focus on designing and synthesizing this compound-containing polymers or formulations that are designed to degrade under specific environmental conditions, contributing to the development of more sustainable products. google.com
The synthesis of this compound and its derivatives is also a subject of interdisciplinary research, particularly at the interface of chemistry and biotechnology. While traditional synthesis relies on chemical catalysis, often using strong acids, there is a growing interest in enzymatic synthesis . researchgate.netresearchgate.net The use of enzymes, such as lipases, offers a more sustainable and selective method for esterification. researchgate.netresearchgate.net Research into the enzymatic synthesis of various alkyl benzoates, including hexyl and octyl benzoates, has shown promising results, suggesting that similar biocatalytic methods could be optimized for the production of this compound. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry, reducing the environmental impact of chemical manufacturing.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7155-12-6 | researchgate.netfuturemarketinsights.comdataintelo.comatamanchemicals.com |
| Molecular Formula | C₁₄H₂₀O₂ | chemos.degoogle.comresearchgate.netfuturemarketinsights.comatamanchemicals.com |
| Molecular Weight | 220.31 g/mol | chemos.degoogle.comfuturemarketinsights.comatamanchemicals.com |
| Appearance | Colorless clear liquid (est.) | dataintelo.com |
| Boiling Point | 257.00 °C @ 760.00 mm Hg | dataintelo.com |
| Flash Point | 127.78 °C (262.00 °F) | dataintelo.com |
| Specific Gravity | 0.98000 @ 25.00 °C | dataintelo.com |
| Refractive Index | 1.49250 @ 25.00 °C | dataintelo.com |
| Solubility | Insoluble in water |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing heptyl benzoate in laboratory settings?
this compound is typically synthesized via esterification of 4-hydroxybenzoic acid with heptanol under acidic catalysis. Characterization involves:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ester carbonyl peak at ~168–170 ppm in -NMR).
- High-Performance Liquid Chromatography (HPLC) to quantify purity (>98% is typical for food-grade applications).
- Mass Spectrometry (MS) for molecular weight verification (expected m/z: 236.3 for ) .
Q. How does the antimicrobial activity of this compound vary with pH, and what experimental protocols are used to assess this?
this compound’s antimicrobial efficacy is pH-dependent due to the ionization state of the benzoic acid moiety. Key steps include:
- pH-Adjusted Assays : Prepare microbial cultures (e.g., E. coli, S. cerevisiae) in buffered media (pH 3.0–6.0).
- Minimum Inhibitory Concentration (MIC) : Determine MIC values via broth microdilution, noting enhanced activity at pH <4.5 (60% undissociated form at pH 4.0 vs. 1.5% at pH 6.0) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Discrepancies often arise from variations in:
- Experimental Design : Control for pH, temperature, and microbial strain specificity.
- Data Integration : Use mixed methods (e.g., quantitative MIC assays paired with qualitative transcriptomic analysis to identify gene expression changes under treatment).
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare results across studies .
Q. What advanced techniques are suitable for studying the structure-activity relationship (SAR) of this compound compared to other alkyl benzoates?
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of heptyl vs. methyl/propyl esters to microbial targets (e.g., dihydrofolate reductase).
- In Vitro Permeability Assays : Employ Franz diffusion cells to assess dermal penetration rates, correlating with alkyl chain length (lower molecular weight esters may penetrate more readily) .
Q. How can researchers optimize experimental designs to evaluate this compound’s stability and bioactivity in complex matrices (e.g., food systems)?
- Matrix Complexity Controls : Use fractional factorial designs to isolate effects of variables (e.g., lipid content, ionic strength).
- Accelerated Stability Testing : Conduct HPLC-based degradation studies under varying temperatures (25°C–40°C) and humidity (60–90% RH).
- Synergistic Effect Analysis : Test combinations with other preservatives (e.g., sorbates) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Methodological Guidelines
- Data Reporting : Follow Nature Research standards for statistical transparency (e.g., report effect sizes, p-values, confidence intervals) .
- Ethical Replication : Ensure experimental protocols are detailed sufficiently for reproducibility (e.g., reagent sources, instrument settings) .
- Literature Gaps : Prioritize up-to-date reviews (post-2020) to identify underexplored areas (e.g., this compound’s role in biofilm inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
